An In-depth Technical Guide to Butyldimethyl(dimethylamino)silane: Properties, Structure, and Applications
An In-depth Technical Guide to Butyldimethyl(dimethylamino)silane: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyldimethyl(dimethylamino)silane, a member of the aminosilane family, is a versatile organosilicon compound that has garnered significant interest in organic synthesis and materials science. Its unique combination of a sterically accessible silicon center, a reactive dimethylamino group, and a lipophilic butyl group makes it a valuable reagent, particularly as a silylating agent for the protection of sensitive functional groups. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of butyldimethyl(dimethylamino)silane, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Nomenclature
-
Systematic Name: N-[butyl(dimethyl)silyl]-N-methylmethanamine[1][2]
-
Common Synonyms: Butyldimethyl(dimethylamino)silane, 1-Butyl-N,N,1,1-tetramethylsilanamine[1][2][3]
Molecular Structure and Bonding
The structure of butyldimethyl(dimethylamino)silane features a central silicon atom bonded to a butyl group, two methyl groups, and a dimethylamino group. The Si-N bond is a key feature, influencing the compound's reactivity. This bond is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. The dimethylamino group serves as a good leaving group in substitution reactions, a characteristic central to its function as a silylating agent.
Caption: 2D Structure of Butyldimethyl(dimethylamino)silane.
Physicochemical Properties
A summary of the key physical and chemical properties of butyldimethyl(dimethylamino)silane is presented in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | Colorless to straw-colored liquid | [6][7] |
| Boiling Point | 75 °C at 50 mmHg (67 hPa) | [3][7] |
| Density | 0.78 g/mL at 25 °C | [3][7] |
| Refractive Index (n20/D) | 1.422 | [3] |
| Flash Point | 26 °C (78.8 °F) - closed cup | [3][7] |
| Hydrolytic Sensitivity | Reacts with water and moisture | [8][9] |
Synthesis
The most common and straightforward synthesis of butyldimethyl(dimethylamino)silane involves the reaction of butyldimethylchlorosilane with dimethylamine. This nucleophilic substitution reaction typically employs an excess of dimethylamine or a tertiary amine base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
(CH₃)₂Si(C₄H₉)Cl + 2 (CH₃)₂NH → (CH₃)₂Si(C₄H₉)N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Experimental Protocol: Synthesis of Butyldimethyl(dimethylamino)silane
-
Materials:
-
Butyldimethylchlorosilane
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Dimethylamine (gas or solution in a compatible solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a stirred solution of butyldimethylchlorosilane in anhydrous diethyl ether under an inert atmosphere at 0 °C, slowly bubble in excess dimethylamine gas or add a solution of dimethylamine.
-
A white precipitate of dimethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Filter the reaction mixture to remove the dimethylammonium chloride precipitate.
-
The filtrate, containing the desired product, is then concentrated under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure butyldimethyl(dimethylamino)silane.
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Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different alkyl groups. The protons of the butyl group will appear as a series of multiplets in the upfield region (approximately 0.5-1.5 ppm). The two methyl groups attached to the silicon will likely appear as a sharp singlet at around 0.1 ppm. The six protons of the dimethylamino group are expected to be a singlet at approximately 2.4-2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbons of the butyl group will resonate in the aliphatic region (around 10-30 ppm). The methyl carbons attached to the silicon will appear at a very upfield chemical shift (around -5 to 5 ppm). The carbons of the dimethylamino group are expected to be in the range of 35-45 ppm.[7][10][11]
-
FTIR: The infrared spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. A peak corresponding to the Si-C bond vibration is expected around 800-840 cm⁻¹. The Si-N stretching vibration typically appears in the 900-1000 cm⁻¹ range.[12][13][14]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 159. Common fragmentation patterns for aminosilanes involve cleavage of the Si-N bond and loss of alkyl groups from the silicon atom.[15]
Reactivity and Applications
The primary utility of butyldimethyl(dimethylamino)silane stems from its role as a silylating agent, specifically for the protection of hydroxyl groups in alcohols.[12][16][17]
Mechanism of Silylation:
The silylation of an alcohol with butyldimethyl(dimethylamino)silane proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. The dimethylamino group acts as a leaving group, which is protonated by the alcohol to form dimethylamine. The reaction is often driven to completion by the volatility of the dimethylamine byproduct.
Caption: General mechanism for the silylation of an alcohol.
Advantages as a Silylating Agent:
-
Mild Reaction Conditions: Silylation can often be achieved under neutral or mild conditions.
-
Volatile Byproduct: The formation of dimethylamine as the only byproduct simplifies purification.
-
Good Stability of the Silyl Ether: The resulting butyldimethylsilyl (BDMS) ether is generally stable to a range of reaction conditions, yet can be readily cleaved when desired.
Experimental Protocol: Protection of a Primary Alcohol
-
Materials:
-
Primary alcohol
-
Butyldimethyl(dimethylamino)silane (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the primary alcohol in the anhydrous solvent under an inert atmosphere.
-
Add butyldimethyl(dimethylamino)silane to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and the dimethylamine byproduct.
-
The crude silyl ether can be purified by flash column chromatography if necessary.
-
Deprotection of Butyldimethylsilyl Ethers:
The butyldimethylsilyl protecting group can be removed under various conditions, most commonly using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
Safety and Handling
Butyldimethyl(dimethylamino)silane is a flammable liquid and should be handled with appropriate safety precautions.[2][7] It is also an irritant to the skin, eyes, and respiratory tract.[2]
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion
Butyldimethyl(dimethylamino)silane is a valuable and versatile reagent in modern organic chemistry. Its utility as a silylating agent for the protection of alcohols, coupled with its ease of use and the formation of a stable yet readily cleavable silyl ether, makes it an important tool for multi-step synthesis in academic and industrial research. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective application in the development of new pharmaceuticals and advanced materials.
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